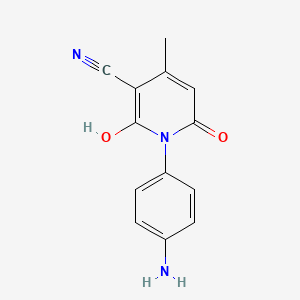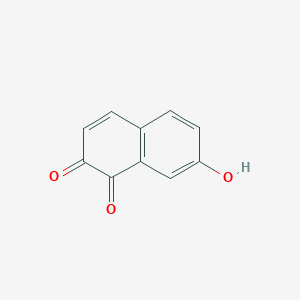
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of dioxane, characterized by the presence of two methyl groups and a hydroxymethyl group attached to the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5-Dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
- (2,5-Dimethyl-1,3-dioxan-4-yl)methanol
- (2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Uniqueness
(2,5-Dimethyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
6103-16-8 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(2,5-dimethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-6-9-4-7(2,3-8)5-10-6/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
FBLMWUZHKAKZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(CO1)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



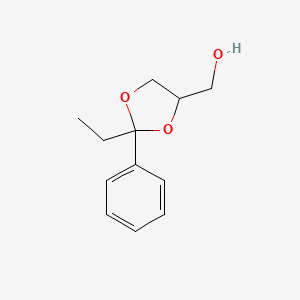
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)

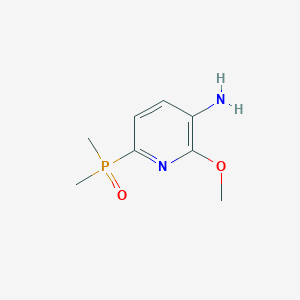
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
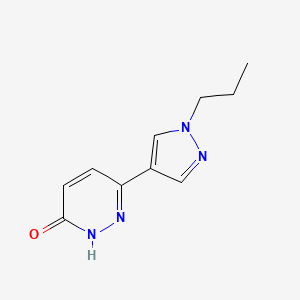

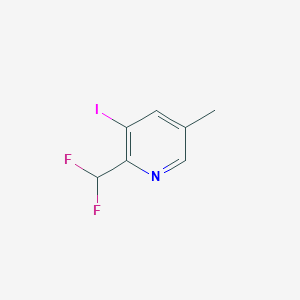
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
